molecular formula C11H16O2 B6243458 4-tert-butyl-2-methoxyphenol CAS No. 37987-27-2

4-tert-butyl-2-methoxyphenol

Cat. No. B6243458
CAS RN: 37987-27-2
M. Wt: 180.2
InChI Key:
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Description

4-tert-butyl-2-methoxyphenol is an antioxidant chemical found in various products such as foods (beverages, gum, ice cream, fruits, cereals), cosmetics, topical medications, animal feeds, petroleum products, jet fuels, rubber, plastics, paints, and glues . It may cause de-pigmentation .


Synthesis Analysis

The compound identified as 2,4-Ditert butyl phenol (2,4-DTBP) was successfully extracted from P. zeylanica using Ethyl acetate and confirmed through GC–MS analysis . The antioxidant effects of 2,4-DTBP are well-known as it effectively suppresses oxidation, preventing material degradation and disintegration .


Molecular Structure Analysis

The molecular structure of 4-tert-butyl-2-methoxyphenol is represented by the chemical formula 2-[(CH₃)₃C]-4-(CH₃O)C₆H₃OH . Its molar mass is 180.24 g/mol .


Chemical Reactions Analysis

The compound 2,4-Ditert butyl phenol (2,4-DTBP) has been found to have antioxidant effects, effectively suppressing oxidation and preventing material degradation and disintegration . It also has the ability to neutralize free radicals and reduce reactive oxygen species production, making it valuable in stabilizing various compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-tert-butyl-2-methoxyphenol include a boiling point of 263 °C, a melting point of 48 - 63 °C, and a pH value of 4.8 (10 g/l, H₂O, 25 °C) .

Scientific Research Applications

Mechanism of Action

Target of Action

4-tert-butyl-2-methoxyphenol, also known as Butylhydroxyanisole (BHA), primarily targets the Cox2 and Tnfa genes . These genes play a crucial role in the inflammatory response. Cox2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which are mediators and regulators of inflammation . Tnfa, or Tumor Necrosis Factor alpha, is a cell signaling protein (cytokine) involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction .

Mode of Action

4-tert-butyl-2-methoxyphenol acts as an antioxidant agent . It inhibits the expression of Cox2 and Tnfa genes upon stimulation with Lipopolysaccharides (LPS), a component of the outer membrane of Gram-negative bacteria . This inhibition helps to control the inflammatory response.

Biochemical Pathways

The compound’s action affects the biochemical pathways related to inflammation. By inhibiting the expression of Cox2 and Tnfa genes, it can reduce the production of pro-inflammatory cytokines and other mediators of inflammation . This can help to mitigate the inflammatory response in the body.

Pharmacokinetics

It is known that the compound is used in various applications due to its antioxidant properties . More research would be needed to fully understand its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The primary result of the action of 4-tert-butyl-2-methoxyphenol is the reduction of inflammation . By inhibiting the expression of key genes involved in the inflammatory response, it can help to control inflammation and reduce the associated symptoms.

Safety and Hazards

4-tert-butyl-2-methoxyphenol is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It is suspected of causing cancer and damaging fertility or the unborn child. It is also toxic to aquatic life with long-lasting effects .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-tert-butyl-2-methoxyphenol can be achieved through a multi-step process involving the protection of a phenol group, alkylation, and deprotection.", "Starting Materials": [ "4-hydroxy-2-methoxybenzaldehyde", "tert-butyl alcohol", "sodium hydroxide", "methyl iodide", "hydrochloric acid", "sodium bicarbonate", "diethyl ether" ], "Reaction": [ "Protection of phenol group: 4-hydroxy-2-methoxybenzaldehyde is reacted with tert-butyl alcohol and catalytic amount of sodium hydroxide in methanol to form 4-tert-butyl-2-methoxyphenol tert-butyl ether.", "Alkylation: The tert-butyl ether is then reacted with methyl iodide in the presence of potassium carbonate in acetonitrile to form 4-tert-butyl-2-methoxy-6-methylphenol.", "Deprotection: The tert-butyl group is removed by treatment with hydrochloric acid in diethyl ether, followed by neutralization with sodium bicarbonate to obtain the final product, 4-tert-butyl-2-methoxyphenol." ] }

CAS RN

37987-27-2

Product Name

4-tert-butyl-2-methoxyphenol

Molecular Formula

C11H16O2

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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